molecular formula C9H7FN2O B13329189 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B13329189
M. Wt: 178.16 g/mol
InChI Key: XXCVYCDNOBLEDP-UHFFFAOYSA-N
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Description

3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a fluorinated pyrazolone derivative, a class of heterocyclic compounds recognized as a critical structural motif in medicinal chemistry for their diverse biological activities . Researchers are increasingly interested in pyrazolone-based compounds for developing novel therapeutic agents against a range of biological targets . The incorporation of a fluorine atom at the 3-position is a strategic modification, as fluorine can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies . This compound holds significant research value, particularly in the fields of antimicrobial and central nervous system (CNS) agent discovery. Pyrazolone derivatives have demonstrated potent activity against various bacterial and fungal strains . Notably, some 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have shown strong activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4 µg/mL . Furthermore, structurally related 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have displayed a novel pharmacological profile in animal models, reducing spontaneous locomotion and inhibiting conditioned avoidance response without binding to D2 dopamine receptors, suggesting potential as investigational antipsychotic agents with a potentially reduced side-effect profile . The primary mechanism of action for antimicrobial pyrazolone derivatives may involve inhibition of bacterial enzymes such as dihydrofolate reductase (DHFR) , while the CNS activity appears to operate through non-dopaminergic pathways, distinguishing it from typical antipsychotics . This combination of properties makes this compound a versatile and promising building block for advanced pharmaceutical R&D. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C9H7FN2O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H

InChI Key

XXCVYCDNOBLEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)F

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination of Pyrazole Scaffolds

One of the most common approaches to synthesize fluorinated pyrazoles, including 3-fluoro derivatives, involves electrophilic fluorination of preformed pyrazole scaffolds. This method typically uses electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine selectively at the 3-position of the pyrazole ring.

  • Starting from 3-amino-4-fluoro pyrazole intermediates, condensation reactions with appropriate carbonyl compounds (e.g., benzoyl chloride or diethyl ethoxymethylenemalonate) yield fluorinated pyrazolo derivatives.
  • For instance, hydrazinolysis of α-fluoro-β-ketonitriles followed by cyclization under acidic conditions produces the fluorinated pyrazole ring with good regioselectivity and yield.
  • Subsequent saponification and decarboxylation steps afford the target 3-fluoro pyrazol-5-ol derivatives.

This approach is versatile and allows the synthesis of a small library of fluorinated pyrazole analogues with various substitutions on the phenyl ring, demonstrating good functional group tolerance and yields (typically 60–85%).

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones or Acetylenic Ketones

Another classical method involves the cyclocondensation reaction between hydrazine derivatives and α,β-unsaturated ketones or acetylenic ketones.

  • Phenylhydrazine reacts with acetylenic ketones in ethanol under reflux to form pyrazole rings, often yielding regioisomeric mixtures.
  • When hydrazine hydrate is used, regioselective formation of specific pyrazole isomers is favored due to intramolecular hydrogen bonding effects.
  • This method can be adapted to introduce fluorine substituents by starting with fluorinated ketones or by subsequent fluorination steps.

This method is well-established and provides access to 1-phenyl-substituted pyrazoles, including 3-fluoro derivatives, with moderate to high yields (50–90%) depending on substrates and reaction conditions.

One-Pot Visible Light-Promoted Synthesis Using Aromatic Aldehydes and Pyrazoline Precursors

A recent green and sustainable approach utilizes visible light irradiation to promote the one-pot synthesis of bis(pyrazol-5-ol) derivatives, which can be adapted for the synthesis of this compound analogues.

  • The method involves the reaction of substituted aromatic aldehydes with 3-methyl-1-phenyl-2-pyrazoline-5-one under visible light without the need for catalysts.
  • This protocol exhibits high functional group tolerance, cost-effectiveness, and excellent yields (often above 80%).
  • The products are characterized by IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction, confirming the formation of pyrazol-5-ol structures.
  • This environmentally friendly method avoids harsh reagents and conditions, aligning with sustainable chemistry principles.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Electrophilic fluorination of pyrazole scaffolds NFSI, Selectfluor; condensation with ketones 60–85 High regioselectivity; versatile Requires preformed pyrazole intermediates
Cyclocondensation of hydrazines with ketones Phenylhydrazine, acetylenic/unsaturated ketones, reflux ethanol 50–90 Established method; regioselective with hydrazine hydrate Possible regioisomer mixtures
Visible light-promoted one-pot synthesis Aromatic aldehydes, pyrazoline, visible light, catalyst-free >80 Green, sustainable, catalyst-free Limited to substrates compatible with light irradiation

Detailed Reaction Schemes and Mechanisms

Electrophilic Fluorination Route

Cyclocondensation Route

  • Phenylhydrazine reacts with acetylenic ketones in ethanol under reflux.
  • The reaction proceeds via nucleophilic attack of hydrazine on the ketone, followed by cyclization to the pyrazole ring.
  • Fluorine substitution can be introduced via fluorinated ketones or post-synthetic fluorination.

Visible Light-Promoted Synthesis

  • Aromatic aldehydes and pyrazoline-5-one derivatives are mixed under visible light irradiation.
  • The light energy promotes the formation of bis(pyrazol-5-ol) derivatives through a radical or photoinduced mechanism.
  • This method avoids catalysts and harsh reagents, providing a sustainable synthetic route.

Research Findings and Notes

  • The electrophilic fluorination approach allows selective fluorine introduction at the 3-position, which is crucial for biological activity modulation.
  • Cyclocondensation methods are classical but may require careful control to avoid regioisomer formation.
  • Visible light-promoted methods represent an emerging green chemistry approach with potential for scale-up and reduced environmental impact.
  • Biological evaluations of synthesized 3-fluoro pyrazole derivatives show promising kinase inhibition and antiproliferative activities, emphasizing the importance of synthetic accessibility.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-Fluoro-1-phenyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of Polo-like kinase 4 (PLK4), which plays a crucial role in cell division and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects at Position 3

The electronic and steric properties of substituents at position 3 significantly influence pyrazole reactivity and bioactivity:

  • Fluorine vs. Chlorine: 3-Chloro-1-phenyl-1H-pyrazol-5-ol (CAS 71762-42-0, ) replaces fluorine with chlorine. 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol (CAS 129922-58-3, ) features a difluoromethyl group, enhancing lipophilicity and metabolic stability relative to the hydroxyl-bearing target compound.
  • Trifluoromethyl Groups: The trifluoromethyl-substituted 4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (compound 12, ) demonstrates increased steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility.

Substituent Effects at Position 5

The hydroxyl group at position 5 enables hydrogen bonding, contrasting with other substituents:

  • 5-Oxo Derivatives: 1-Phenyl-1H-pyrazol-3-ol () lacks fluorine but has a hydroxyl group at position 3.
  • Carbothioamide Groups :
    • 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide () replaces the hydroxyl with a carbothioamide, introducing sulfur-based hydrogen bonding and altering redox properties.

Ring Modifications and Hybrid Structures

  • Triazole and Thiazolidinone Hybrids: 4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (6g, ) incorporates a triazole ring, expanding π-conjugation and offering additional hydrogen-bonding sites.

Physicochemical Properties

  • Molecular Weight and Lipophilicity :

    • The target compound (MW: ~194 g/mol) is lighter than trifluoromethyl derivatives (e.g., compound 6g, MW: 476.17 g/mol, ), suggesting better membrane permeability.
    • Chlorine analogs (e.g., ) have higher molecular weights (MW: 194.62 g/mol) but similar logP values due to halogen substitution.
  • Solubility: Hydroxyl groups (as in the target compound) improve water solubility compared to trifluoromethyl or morpholino substituents (e.g., 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one, CAS 603945-40-0, ), which rely on organic solvents like THF or EtOAC ().

Data Table: Structural and Property Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
3-Fluoro-1-phenyl-1H-pyrazol-5-ol -F (3), -Ph (1), -OH (5) C₉H₇FN₂O ~180.16 High H-bond capacity, moderate lipophilicity N/A
3-Chloro-1-phenyl-1H-pyrazol-5-ol -Cl (3), -Ph (1), -OH (5) C₉H₇ClN₂O 194.62 Reduced solubility vs. F analog
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol -CF₂H (3), -CH₃ (1), -OH (5) C₅H₆F₂N₂O 148.11 High lipophilicity
Compound 6g (triazole hybrid) -CF₃ (5), -triazole (4) C₂₆H₂₁F₃N₅O 476.17 Enhanced π-conjugation

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-1-phenyl-1H-pyrazol-5-ol?

The compound is typically synthesized via condensation of fluorinated hydrazines with 1,3-dicarbonyl precursors. For example, cyclocondensation of phenylhydrazine derivatives with β-keto esters or fluorinated diketones under acidic or reflux conditions can yield pyrazole cores. Reaction optimization often involves temperature control (80–120°C) and catalysts like acetic acid or p-toluenesulfonic acid . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical for isolating the pure product.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • 1H/19F NMR : To confirm fluorine substitution and aromatic proton environments. Fluorine’s strong deshielding effect provides distinct signals (δ 120–140 ppm in 19F NMR) .
  • IR Spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What biological activities are associated with fluorinated pyrazole derivatives?

Fluorinated pyrazoles often exhibit enzyme inhibition (e.g., cyclooxygenase-2, kinases) due to fluorine’s electronegativity enhancing binding affinity. Preliminary studies on analogs like 3-(trifluoromethyl)-1H-pyrazol-5-ol show antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for fluorinated pyrazoles be resolved?

Discrepancies in bond lengths or angles (e.g., C-F vs. C-O interactions) may arise from resolution limits or twinning. Use SHELXL for refinement, applying restraints for disordered regions. Validate against DFT-optimized geometries to identify outliers . For example, in 4-methyl-5-phenyl-1H-pyrazol-3-ol, hydrogen-bonding networks were resolved using SHELXPRO to model intermolecular interactions .

Q. What strategies optimize reaction yields for this compound under varying conditions?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yields by 15–20% compared to conventional heating .

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

Electron-withdrawing groups (e.g., -F, -CF₃) at the para position enhance metabolic stability and target binding. Comparative studies on 3-fluoro-5-(1H-pyrazol-1-yl)benzaldehyde analogs show that fluorine’s position affects π-π stacking with enzyme active sites, altering IC₅₀ values by up to 50% .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model charge distribution and Fukui indices to identify reactive sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as COX-2, to prioritize synthetic targets .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions may stem from assay variability (e.g., cell lines, incubation times). Standardize protocols using controls like celecoxib (for COX-2 inhibition) and validate via dose-response curves. Meta-analysis of analogs, such as 1-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid, can contextualize structure-activity trends .

Q. What analytical techniques detect trace impurities in synthesized this compound?

  • HPLC-PDA : Quantifies residual solvents or byproducts (e.g., unreacted hydrazines) with a C18 column and acetonitrile/water gradient.
  • LC-MS/MS : Identifies degradation products under accelerated stability conditions (40°C/75% RH) .

Q. How are crystallographic disorders in fluorinated pyrazoles managed during refinement?

In SHELXL, apply PART and SUMP commands to model disorder. For example, in 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, partial occupancy of fluorine atoms was resolved using isotropic displacement parameters and Twinning/BASF refinement .

Methodological Notes

  • Structural Validation : Cross-reference crystallographic data (CCDC entries) with computational models to ensure accuracy.
  • Biological Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity.
  • Synthetic Reproducibility : Document reaction parameters (pH, solvent purity) to mitigate batch-to-batch variability.

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